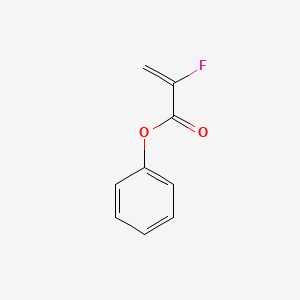

Phenyl 2-fluoroacrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl 2-fluoroprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO2/c1-7(10)9(11)12-8-5-3-2-4-6-8/h2-6H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUUTPNYARQHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(=O)OC1=CC=CC=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Phenyl 2 Fluoroacrylate and Analogues

Strategies for Carbon-Fluorine Bond Formation in α-Fluoroacrylates

The formation of the carbon-fluorine (C-F) bond at the α-position of the acrylate (B77674) is the most critical step in the synthesis of Phenyl 2-fluoroacrylate. Various strategies have been developed to achieve this transformation efficiently.

A common route to α-fluoroacrylates involves the synthesis of a 2-bromo-2-fluoro intermediate followed by dehydrobromination. This process begins with a precursor such as a 2-fluoro carboxylic acid ester, which is then brominated.

The bromination step is typically carried out using a brominating agent under conditions that promote the formation of radicals. guidechem.com For instance, 2-fluoro-2-bromoacetic acid methyl ester can be synthesized by brominating a 2-fluoroacetic acid ester with liquid bromine under free radical initiation. guidechem.com Another approach involves using a nitrogen-bromine bond-containing agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator. google.com The subsequent dehydrobromination to form the acrylate double bond is achieved by treatment with a base. guidechem.comgoogle.com Research has shown that brominated aromatic acrylates can undergo homolysis of the carbon-bromine bond upon UV excitation, which can initiate polymerization, highlighting the reactivity of these intermediates. researchgate.net

Table 1: Reagents for Bromination and Subsequent Dehydrobromination

| Step | Reagent/Catalyst | Role |

|---|---|---|

| Bromination | N-bromosuccinimide (NBS) | Brominating Agent |

| 2,2'-azobisisobutyronitrile (AIBN) | Radical Initiator | |

| Benzoyl peroxide (BPO) | Radical Initiator | |

| Dehydrobromination | 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) | Base |

| Tri-n-butylamine | Base |

This table summarizes common reagents used in the two-step process to form α-fluoroacrylates via a brominated intermediate. Data sourced from google.com.

Hydroformylation, or oxo synthesis, presents a pathway for converting alkenes into aldehydes. chemistryviews.org In the context of α-fluoroacrylate synthesis, a vinyl fluoride (B91410) precursor could theoretically undergo hydroformylation to introduce a formyl group. This reaction adds a formyl group (CHO) and a hydrogen atom across the double bond.

Recent advancements have utilized base metal catalysis, such as copper hydride, for the enantioselective hydroformylation of vinyl arenes to produce α-aryl acetal products. chemistryviews.org These acetals can then be converted into the corresponding aldehydes. chemistryviews.org Following the formation of a 2-fluoroaldehyde intermediate, an oxidation step is required to produce the 2-fluoroacrylic acid. A variety of oxidizing agents can be employed for this transformation, including sodium chlorite, hydrogen peroxide, and peroxybenzoic acid. googleapis.com The resulting 2-fluoroacrylic acid is then available for esterification.

Halogen exchange (Halex) reactions are a cornerstone of industrial fluorine chemistry, providing a direct method to introduce fluorine into a molecule by replacing another halogen, such as chlorine or bromine. google.com This method is applicable to the synthesis of α-fluoroacrylates from α-chloro or α-bromo acrylate precursors.

The reaction typically employs an alkali metal fluoride, with potassium fluoride (KF) being the most cost-effective and commonly used fluorinating agent. google.com For the reaction to be effective, the KF should be anhydrous and in a finely-divided or powdery form. google.com The process is often conducted at elevated temperatures, typically in the range of 150°C to 350°C, and may be performed in a high-boiling aprotic solvent or in a slurry. google.comgoogle.com The reactivity of the system can be enhanced through the use of catalysts. google.com Other nucleophilic fluorinating reagents like triethylamine tris(hydrogen fluoride) (Et₃N·3HF) have also been successfully used for bromine-fluorine exchange on substrates such as α-carbonyl benzyl bromides. nih.gov

Table 2: Conditions for Halogen Exchange Fluorination

| Fluorinating Agent | Substrate Type | Temperature Range | Notes |

|---|---|---|---|

| Potassium Fluoride (KF) | Haloaromatic Compounds | 170°C - 250°C | Anhydrous, finely-divided KF is preferred. google.com |

| Et₃N·3HF / K₃PO₄ | α-bromo phenylacetate | 80°C | Achieved 62% yield of the fluorinated product. nih.gov |

This table presents various reagents and conditions utilized in halogen exchange reactions to form C-F bonds. Data sourced from google.comnih.gov.

Synthesizing α-fluoroacrylates can also be approached through the ring-opening of an epoxide precursor, such as a phenyl 2,3-epoxypropanoate. These reactions are valuable for creating functionalized molecules. arkat-usa.org The strategy involves opening the epoxide ring with a fluoride nucleophile to form a fluorohydrin intermediate, which is subsequently dehydrated.

Various reagents and catalyst systems have been developed to facilitate this transformation. HF-containing reagents like Olah's reagent (pyridine·9HF) are known for their high reactivity in racemic epoxide ring-opening reactions. ucla.edu More advanced dual-catalyst systems, sometimes employing a chiral amine and a Lewis acid, can promote enantioselective fluoride ring-opening at room temperature using benzoyl fluoride as the fluoride source. ucla.edu Fluorinated alcohols such as 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP) can also act as promoters for the electrophilic activation and ring-opening of epoxides. arkat-usa.org Additionally, methods involving [¹⁸F]FeF species have been developed for opening epoxides to produce [¹⁸F]fluorohydrins for PET imaging, demonstrating the versatility of this chemical approach. nih.gov

Esterification and Functionalization Approaches

Once the core 2-fluoroacrylic acid structure is obtained, the final step involves forming the phenyl ester.

The most direct method for synthesizing this compound is the esterification of 2-fluoroacrylic acid with phenol (B47542). This can be accomplished through several standard organic chemistry techniques.

One common method is a direct acid-catalyzed esterification, also known as Fischer esterification. This involves reacting 2-fluoroacrylic acid with phenol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. googleapis.comgoogleapis.com The reaction is typically heated to drive the equilibrium towards the product. googleapis.com

An alternative, higher-yielding approach involves first converting the 2-fluoroacrylic acid into a more reactive derivative, such as an acyl chloride. This is achieved by treating the carboxylic acid with a reagent like thionyl chloride. googleapis.comgoogleapis.com The resulting 2-fluoroacryloyl chloride is then reacted with phenol to form the final this compound product. This two-step process often proceeds under milder conditions and can provide higher yields compared to direct acid-catalyzed esterification. For example, the synthesis of methyl 2-fluoroacrylate via the thionyl chloride method yielded 93%, compared to 89% via direct esterification with sulfuric acid. googleapis.com

Table 3: Comparison of Esterification Methods for Methyl 2-Fluoroacrylate

| Method | Reagents | Temperature | Yield |

|---|---|---|---|

| Acid-Catalyzed Esterification | 2-Fluoroacrylic acid, Methanol, Conc. H₂SO₄ | 30-35°C | 89% |

This table compares two primary methods for the esterification of 2-fluoroacrylic acid, using the synthesis of the methyl ester as an example. The principles are directly applicable to the synthesis of the phenyl ester. Data sourced from googleapis.comgoogleapis.com.

Condensation Reactions in α-Fluoroacrylate Synthesis

Condensation reactions represent a fundamental approach to the formation of carbon-carbon bonds and are widely employed in the synthesis of α-fluoroacrylates. wikipedia.orglibretexts.org These reactions typically involve the combination of two molecules to form a larger molecule, often with the elimination of a small molecule such as water. wikipedia.orglibretexts.org

A prominent example is the Knoevenagel condensation, a modification of the aldol condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com In the context of α-fluoroacrylate synthesis, this typically involves the reaction of an aldehyde or ketone with a compound containing an active methylene group flanked by electron-withdrawing groups, in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com The use of weak bases is often preferred to prevent the self-condensation of the carbonyl reactant. wikipedia.org The versatility of the Knoevenagel condensation has been enhanced through various modifications, including the use of microwave irradiation and solvent-free conditions to improve yields and reaction rates. organic-chemistry.org Boric acid has also been identified as an effective catalyst for this transformation, offering good yields and simplified product purification. mdpi.com

Recent advancements have also focused on developing more environmentally benign, catalyst-free, and water-mediated Knoevenagel condensation protocols. rsc.org Furthermore, the condensation of acrylonitrile with aryl acetonitriles has been reported as a mild and efficient method for constructing cyclohexene (B86901) skeletons, which can be precursors to functionalized acrylate systems. nih.gov

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| Knoevenagel Condensation | Aldehyde/Ketone, Active Methylene Compound | Basic catalyst (e.g., amines, TPP), Boric Acid, or catalyst-free/water-mediated | α,β-Unsaturated Carbonyl Compound |

| Aldol Condensation | Two Carbonyl Compounds | Acid or Base | β-Hydroxy Carbonyl Compound |

| Claisen Condensation | Two Ester Molecules | Strong Base | β-Keto Ester |

Olefination Reactions for Fluoroacrylate Scaffold Construction

Olefination reactions are indispensable tools for the formation of carbon-carbon double bonds and are central to the synthesis of the fluoroacrylate scaffold. The Wittig and Julia-Kocienski reactions are prominent examples of these powerful transformations.

The Wittig reaction, a Nobel Prize-winning method, involves the reaction of a phosphorus ylide with an aldehyde or ketone to produce an alkene. While a cornerstone of organic synthesis, its application in fluoroacrylate synthesis can be limited by the accessibility of the required fluorinated phosphorus ylides.

The Julia olefination and its more modern variant, the Julia-Kocienski olefination, provide a versatile alternative for the synthesis of alkenes, including fluoroalkenes. cas.cnnih.gov The classical Julia-Lythgoe olefination is a multi-step process that typically yields (E)-alkenes with high selectivity. organic-chemistry.org It involves the addition of a phenylsulfonyl carbanion to a carbonyl compound, followed by esterification and reductive elimination. organic-chemistry.org

The Julia-Kocienski olefination offers a significant improvement by enabling a one-pot synthesis of alkenes from heteroaryl sulfones and carbonyl compounds. organic-chemistry.orgmdpi.com This reaction proceeds under mild conditions and exhibits broad functional group tolerance. mdpi.com Specifically, for the synthesis of α-fluoroacrylates, α-fluoro-α-(heteroarylsulfonyl)acetates react with aldehydes to afford the desired products. nih.gov The choice of the heteroaryl sulfone, base, and solvent can influence the E/Z selectivity of the resulting alkene. organic-chemistry.org For instance, the use of 3,5-bis(trifluoromethyl)phenyl sulfones has been shown to be effective in this transformation. organic-chemistry.org

| Olefination Reaction | Key Reagents | Key Features | Product Selectivity |

| Wittig Reaction | Phosphorus Ylide, Aldehyde/Ketone | Forms C=C bond | Can be tuned for E or Z selectivity |

| Julia-Lythgoe Olefination | Phenyl Sulfone, Aldehyde/Ketone, Acylating Agent, Reducing Agent | Multi-step, high (E)-selectivity | Predominantly (E)-alkenes |

| Julia-Kocienski Olefination | Heteroaryl Sulfone, Aldehyde/Ketone, Base | One-pot, mild conditions, broad scope | E/Z selectivity depends on reagents and conditions |

Thermolytic and Carbene-Mediated Routes

Thermolytic and carbene-mediated reactions offer alternative, though often more specialized, pathways to fluoroacrylates. Thermolytic methods involve the decomposition of a precursor at high temperatures to generate a reactive intermediate that then forms the desired product.

Carbene-mediated routes involve the generation of a carbene, a neutral molecule containing a divalent carbon atom, which can then react with a suitable substrate. For example, fluoro(phenyl)carbene, generated from α-bromo-α-fluorotoluene, has been shown to react with Schiff bases to produce 2-fluoro-2-phenylaziridines. researchgate.net While not a direct synthesis of this compound, this demonstrates the utility of fluorinated carbenes in constructing complex fluorinated molecules. The instability of the products under the carbene generation conditions, however, can lead to low yields. researchgate.net The synthesis and application of carbenes that could directly lead to the formation of the 2-fluoroacrylate skeleton remains an area for further investigation.

Thermolysis of Chlorofluorocarbene Adducts

A notable synthetic route to this compound involves the thermolysis of a 2,2-chlorofluorocyclopropanone acetal adduct. This method provides a pathway to the desired fluoroacrylate ester from a precursor derived from a ketene acetal.

The synthesis commences with the preparation of 1-ethoxy-1-phenoxyethylene. This ketene acetal serves as the starting material for the subsequent carbene condensation. The reaction of 1-ethoxy-1-phenoxyethylene with chlorofluorocarbene, generated under phase-transfer catalysis conditions, yields the corresponding 2,2-chlorofluorocyclopropanone acetal adduct. tandfonline.comtandfonline.com This adduct is a key intermediate in the synthetic sequence.

The crucial step in the formation of this compound is the thermolysis of this cyclopropanone acetal adduct. The process is carried out at elevated temperatures, specifically between 195-205 °C, under reduced pressure. tandfonline.com This thermal decomposition of the adduct leads to the formation of this compound and ethyl chloride as a byproduct. tandfonline.com The mechanism is proposed to involve a dealkylation of the ethoxy group by the chloride ion via an SN2 attack, which cannot occur on the aryl carbon, leading to the selective formation of the phenyl ester. tandfonline.com

This synthetic approach has been demonstrated to be an effective method for producing this compound, with a reported yield of 77% for the thermolysis step. tandfonline.com The resulting monomer can be purified by crystallization. tandfonline.com It has been noted that while the thermolysis of the adduct derived from 1,1-diethoxyethylene also proceeds, the adduct from 1,1-diphenoxyethylene is stable at 200°C, highlighting the specific utility of the mixed alkyl aryl cyclopropanone acetal for this transformation. tandfonline.com

Table 1: Synthesis of this compound via Thermolysis of a Chlorofluorocarbene Adduct

| Step | Reactants | Product | Conditions | Yield |

| 1 | 1-Ethoxy-1-phenoxyethylene, Chlorofluorocarbene | 2,2-Chlorofluorocyclopropanone acetal adduct | Phase-transfer catalysis | 76% |

| 2 | 2,2-Chlorofluorocyclopropanone acetal adduct | This compound | 195-205 °C, Reduced Pressure | 77% |

Iii. Mechanistic Investigations of Reactions Involving Phenyl 2 Fluoroacrylate

Fundamental Reaction Pathways

The fundamental reaction pathways of phenyl 2-fluoroacrylate are characterized by the interplay of electronic and steric factors that dictate the selectivity of bond formation.

Regioselectivity and Stereoselectivity Studies

Regioselectivity in reactions of α,β-unsaturated systems like this compound is largely determined by the electronic nature of the substituents. In processes such as the Mizoroki-Heck reaction, electron-deficient olefins typically undergo a 2,1-insertion, where the nucleophilic carbon of the organometallic reagent adds to the β-carbon, and the metal coordinates to the α-carbon. nih.govscispace.com This preference is driven by the polarization of the double bond, where the β-position is more electrophilic. However, it has been demonstrated in studies with related acrylates that this electronic preference can be overridden by steric interactions, leading to a "regioirregular" 1,2-insertion. nih.govscispace.com

Stereoselectivity is a critical aspect of reactions such as conjugate additions. In palladium-catalyzed 1,4-conjugate additions of arylboronic acids to cyclic enones, the stereochemical outcome is controlled by the coordination of the substrate to the chiral catalyst complex. nih.gov Four isomeric transition states are possible, arising from the coordination of the aryl group to the unsymmetrical ligand and the coordination of the palladium to the two enantiotopic faces of the enone. nih.gov The combination of these factors ultimately determines the final stereochemistry of the product. nih.gov

In the context of radical additions, the regioselectivity is governed by two main factors: the spin density distribution in the π-system of the olefin and the relative strength of the bond formed between the radical and the olefinic carbons. huji.ac.il Generally, the radical attack is directed to the carbon atom with the highest spin density. huji.ac.il For olefins with electron-withdrawing groups, this typically results in the formation of the more stable radical intermediate.

Cascade Reactions and Rearrangements

While specific studies detailing cascade reactions involving this compound are not extensively documented, related α-fluoroacrylate systems have been employed in such sequences. For instance, a one-pot process combining an electrochemical sulfa-Michael addition of thiophenol to methyl-2-fluoroacrylate, followed by a lipase-catalyzed hydrolysis, has been reported to produce chiral sulfur-based α-fluorinated carboxylic acids. acs.org This sequence demonstrates the potential for α-fluoroacrylates to be used in integrated catalytic systems where multiple transformations occur in a single operation. acs.org

Rearrangements involving intermediates derived from reactions of this compound are also plausible. Cationic intermediates, which could potentially be formed during certain addition reactions, are known to undergo rearrangements such as 1,2-hydride or 1,2-phenyl shifts to form more stable carbocations. msu.edu The specific pathway of such a rearrangement would be dictated by the stability of the resulting carbocationic species.

Radical and Ionic Intermediate Characterization

Reactions involving this compound can proceed through either radical or ionic intermediates, depending on the reaction conditions and reagents.

Radical Intermediates: Radical additions to this compound would involve the formation of a radical intermediate. The regioselectivity of the initial radical attack is typically directed to the β-position of the acrylate (B77674), which leads to the formation of an α-ester- and α-fluoro-stabilized radical. The electrophilic nature of carbon-centered radicals can influence their reactivity towards heterocumulenes, as seen in studies with related aryl radicals. rsc.org

Ionic Intermediates: Ionic pathways are common in reactions such as conjugate additions. In the palladium-catalyzed 1,4-conjugate addition, the mechanism involves the formation of an organopalladium intermediate which then reacts with the α,β-unsaturated system. nih.gov The catalytic cycle proceeds through steps of oxidative addition, migratory insertion, and reductive elimination. The stereochemistry of the product is determined during the migratory insertion step within the chiral ligand sphere of the metal. nih.gov

Cycloaddition Reaction Mechanisms

This compound, as an electron-deficient alkene, is an excellent substrate for various cycloaddition reactions. The mechanisms of these reactions are often concerted but can be influenced by the catalyst and substituents.

Catalytic Enantioselective Cyclopropanation of α-Fluoroacrylates

The rhodium-catalyzed cyclopropanation of electron-deficient alkenes like α-fluoroacrylates with diazo compounds is a powerful method for synthesizing functionalized cyclopropanes. The mechanism is generally considered to be a concerted, asynchronous process involving a rhodium-carbene intermediate. nih.gov

Computational studies have provided deeper insight into this mechanism. The reaction is facilitated by a weak interaction between the rhodium carbene and the carbonyl group of the acrylate substrate. nih.govrsc.org This pre-reaction complex then proceeds to the cyclopropanation step. Depending on the specific rhodium catalyst and its ligands, different pathways, including both [2+1] and [2+2] cycloadditions, have been identified computationally. nih.gov The catalyst framework plays a crucial role in lowering the activation energy for the rate-determining scission of the dinitrogen from the diazo compound. nih.gov The high levels of diastereoselectivity and enantioselectivity observed are attributed to the specific geometry of the transition state, which is controlled by the chiral ligands on the rhodium catalyst. researchgate.net

| Acrylate Substrate | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Methyl Acrylate | Rh₂(S-TCPTAD)₄ | 85 | >20:1 | 98 | nih.gov |

| Ethyl Acrylate | Rh₂(S-TCPTAD)₄ | 82 | >20:1 | 98 | nih.gov |

| tert-Butyl Acrylate | Rh₂(S-TCPTAD)₄ | 88 | >20:1 | 97 | nih.gov |

| Phenyl Acrylate | Rh₂(S-TCPTAD)₄ | 84 | >20:1 | 98 | nih.gov |

Diels-Alder and [4+2] Cycloaddition Pathways

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.orglibretexts.org Due to the electron-withdrawing nature of the fluoro and phenyl ester groups, this compound is expected to be a highly reactive dienophile in normal-demand Diels-Alder reactions. libretexts.org The reaction mechanism is typically a concerted, single-step process where the new sigma bonds are formed simultaneously, albeit not necessarily at equal rates. libretexts.org

The stereochemistry of the dienophile is retained in the product, meaning a cis- or trans-dienophile will lead to a corresponding cis- or trans-substitution pattern in the resulting cyclohexene (B86901) ring. For this compound, this stereospecificity would translate the geometry of the dienophile directly to the product.

In some cases, particularly with highly fluorinated reactants like tetrafluoroethylene (B6358150), stepwise cycloaddition pathways involving diradical intermediates can compete with or even dominate over the concerted [4+2] pathway. nih.gov The preference for a stepwise [2+2] cycloaddition under kinetic control versus a concerted [4+2] cycloaddition under thermodynamic control has been observed. nih.gov The stability of the potential diradical intermediates that could be formed from this compound would influence the likelihood of a stepwise mechanism.

Molecular Electron Density Theory (MEDT) Analysis

While specific MEDT studies focusing exclusively on this compound are not prevalent in the current literature, the principles of this theory can be applied to understand its reactivity by drawing parallels with studies on structurally similar acrylates, such as methyl acrylate. MEDT posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. luisrdomingo.com Key insights can be gleaned by analyzing the electronic structure of the reactants and the flow of electron density along the reaction pathway.

In the context of a reaction, such as a [3+2] cycloaddition, the fluorine atom at the 2-position of the acrylate moiety is expected to have a significant impact on the electron density distribution. The high electronegativity of fluorine acts as a strong electron-withdrawing group, which would polarize the C=C double bond, making the β-carbon more electrophilic and susceptible to nucleophilic attack.

An MEDT analysis of a reaction involving this compound would typically involve:

Analysis of Conceptual DFT Reactivity Indices: These indices, including electronic chemical potential (μ), chemical hardness (η), global electrophilicity (ω), and global nucleophilicity (N), are used to predict the polar nature of a reaction. For this compound, the presence of the fluorine atom would likely increase its electrophilicity compared to non-fluorinated phenyl acrylate.

Electron Localization Function (ELF) Analysis: ELF provides a depiction of electron localization in a molecule, allowing for the characterization of bonding and lone pairs. In a reaction mechanism, ELF analysis of the transition states helps to understand the nature of bond formation, indicating whether the process is concerted or stepwise. researchgate.net

Global Electron Density Transfer (GEDT): The GEDT at the transition state quantifies the net charge transfer between the interacting fragments. A high GEDT value is indicative of a highly polar, and likely asynchronous, reaction mechanism.

For instance, in a hypothetical [3+2] cycloaddition reaction between a nitrone and this compound, the reaction would be expected to be of the zwitterionic (zw-type). acs.org The strong electrophilic character of the fluorinated acrylate would accelerate the reaction. acs.org The regioselectivity of such a reaction would be determined by the initial C-O bond formation involving the more electrophilic β-carbon of the acrylate. acs.org

To illustrate the potential findings from an MEDT study, the following table presents hypothetical data for a [3+2] cycloaddition reaction, drawing on trends observed in studies of similar electron-deficient alkenes. acs.org

| Reactant System | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Activation Energy (kcal/mol) | Global Electron Density Transfer (GEDT) at TS (e) |

| Nitrone + Phenyl Acrylate (Analogous System) | 1.5 | 3.5 | 15.2 | 0.25 |

| Nitrone + this compound (Hypothetical) | 2.1 | 3.5 | 12.8 | 0.38 |

This table is generated based on established trends in MEDT studies and is for illustrative purposes only, as direct computational data for this compound was not found in the searched literature.

The hypothetical data suggests that the introduction of the fluorine atom increases the electrophilicity of the acrylate, leading to a lower activation energy and a more polar transition state, as indicated by the higher GEDT value.

Catalytic Role and Ligand Effects in Mechanistic Control

Catalysis offers a powerful tool to control the reactivity and selectivity of reactions involving electron-deficient alkenes like this compound. Both Lewis acids and transition metals can be employed to activate the substrate, and the choice of ligands is crucial in dictating the reaction outcome, including stereoselectivity and regioselectivity.

Lewis Acid Catalysis:

Lewis acids can coordinate to the carbonyl oxygen of the acrylate, thereby increasing its electrophilicity and accelerating reactions such as Michael additions and cycloadditions. The coordination of a Lewis acid would further enhance the electron-withdrawing effect of the ester group, making the β-carbon even more susceptible to nucleophilic attack. In the context of enantioselective catalysis, chiral Lewis acids are employed. The ligands attached to the Lewis acidic metal center create a chiral environment around the substrate, forcing the incoming nucleophile to approach from a specific face, thus leading to the preferential formation of one enantiomer.

Transition Metal Catalysis:

Transition metal complexes are versatile catalysts for a wide range of transformations. For a substrate like this compound, transition metal catalysis could be employed in reactions such as cross-coupling, hydrogenation, and various addition reactions. The ligands bound to the metal center play a pivotal role in modulating its electronic properties and steric environment, which in turn influences the catalyst's activity and selectivity.

Ligand Effects:

The electronic and steric properties of ligands are critical in controlling the mechanism of a catalyzed reaction.

Electronic Effects: Electron-donating ligands can increase the electron density on the metal center, which can enhance its reactivity in oxidative addition steps. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, which can be beneficial for activating the acrylate substrate towards nucleophilic attack. In some cases, ligands with electron-withdrawing groups, such as fluorinated phosphines, have been shown to stabilize the catalyst and improve its lifetime and activity. luisrdomingo.com

Steric Effects: The steric bulk of ligands can influence the regioselectivity and stereoselectivity of a reaction. Bulky ligands can create a more defined chiral pocket around the metal center, leading to higher enantioselectivity in asymmetric catalysis. They can also control which face of the substrate binds to the catalyst, thereby directing the regiochemical outcome of the reaction. For example, in an asymmetric Stetter reaction, a catalyst with a fluorinated backbone was found to significantly enhance enantioselectivity, which was attributed to the locking of the catalyst's conformation. wikipedia.org

The following table summarizes the general effects of different ligand types on catalytic reactions that could involve this compound.

| Ligand Type | Primary Effect | Impact on Reaction Mechanism and Selectivity |

| Electron-Donating Ligands (e.g., Alkylphosphines) | Increase electron density on the metal center. | Can promote oxidative addition steps in a catalytic cycle. May decrease the Lewis acidity of the metal center, potentially slowing down reactions where substrate activation is key. |

| Electron-Withdrawing Ligands (e.g., Arylphosphines with EWGs) | Decrease electron density on the metal center. | Can enhance the Lewis acidity of the metal center, leading to stronger activation of the acrylate. May facilitate reductive elimination steps. Can improve catalyst stability. luisrdomingo.com |

| Chiral Bidentate Ligands (e.g., BINAP, DuPhos) | Create a C₂-symmetric chiral environment around the metal center. | Crucial for enantioselective catalysis. The specific geometry and bite angle of the ligand dictate the stereochemical outcome by controlling the facial selectivity of the nucleophilic attack or other bond-forming steps. |

| Bulky Monodentate Ligands (e.g., Buchwald-type phosphines) | Create significant steric hindrance around the metal center. | Can promote reductive elimination and prevent catalyst deactivation through dimer formation. The steric bulk can also be a key factor in controlling regioselectivity by favoring approach to the less hindered position of the substrate. |

Due to the limited specific research on this compound, this discussion is based on established principles of catalysis and ligand effects observed in reactions with analogous activated alkenes. Further experimental and computational studies are needed to fully elucidate the specific mechanistic pathways for this particular compound.

Iv. Polymerization Science of Phenyl 2 Fluoroacrylate and Its Derivatives

Radical Polymerization Kinetics and Thermodynamics

The kinetics and thermodynamics of the free-radical polymerization of 2-fluoroacrylates differ significantly from their non-fluorinated methacrylate (B99206) and acrylate (B77674) counterparts. The α-fluoro substituent exerts a strong electronic effect that modifies the reactivity of the monomer and the stability of the propagating radical.

The Alfrey-Price Q-e scheme is a widely used method to semi-empirically estimate the reactivity ratios of monomers in copolymerization. The 'Q' value represents the reactivity of the monomer, influenced by resonance stabilization, while the 'e' value reflects its polarity. For 2-fluoroacrylates, the 'e' value is of particular interest as it quantifies the electronic effect of the α-fluoro and ester groups.

Studies have shown that 2-fluoroacrylates, including derivatives like methyl 2-fluoroacrylate (MFA), possess high 'e' values. This indicates that the carbon-carbon double bond is highly electron-deficient. This electron deficiency is a direct result of the strong inductive-withdrawing effects of both the α-fluoro substituent and the carbonyl group of the ester. The 'Q' values, on the other hand, are relatively low, suggesting limited resonance stabilization of the monomer. The high polarity ('e' value) makes these monomers prone to alternating copolymerization with electron-rich monomers. For instance, the Q and e values for methyl 2-fluoroacrylate (MFA) have been determined to be 0.31 and 1.83, respectively.

Table 1: Alfrey-Price Q-e Values for Selected Monomers

| Monomer | Q Value | e Value |

|---|---|---|

| Methyl 2-fluoroacrylate (MFA) | 0.31 | 1.83 |

| Methyl methacrylate (MMA) | 0.78 | 0.40 |

| Styrene | 1.00 | -0.80 |

The analysis of propagation (kp) and termination (kt) rate constants provides fundamental insights into the polymerization process. For 2-fluoroacrylates, the α-fluoro substituent significantly impacts the stability of the propagating radical, which in turn affects these rate constants. The poly(2-fluoroacrylate) radical is destabilized due to the electron-withdrawing nature of the fluorine atom, which is counterintuitive to the stabilizing effect seen in fluorinated radicals where back-bonding can occur.

This destabilization of the propagating radical leads to a higher activation energy for propagation compared to conventional acrylates and methacrylates. Consequently, the propagation rate constant (kp) for 2-fluoroacrylates is generally lower. For example, the kp for methyl 2-fluoroacrylate (MFA) is approximately one order of magnitude smaller than that of methyl methacrylate (MMA) under similar conditions. Conversely, the termination process, which is often diffusion-controlled, may also be affected, but the primary influence of the α-fluoro group is on the propagation step. The rate of polymerization is also influenced by the viscosity of the medium, with termination rates decreasing as viscosity increases.

Density Functional Theory (DFT) has emerged as a powerful tool for modeling the kinetics of free-radical polymerization, providing insights that are often difficult to obtain experimentally. DFT calculations can be used to determine the transition state energies for propagation and thus predict the activation energies and propagation rate constants.

Theoretical studies on 2-fluoroacrylates have corroborated experimental findings. DFT calculations confirm that the propagating radical of a 2-fluoroacrylate is less stable than that of a methacrylate. The calculations reveal that the transition state for the addition of a monomer to the propagating radical has a higher energy barrier for 2-fluoroacrylates compared to methacrylates. This higher energy barrier is a direct consequence of the electronic destabilization caused by the α-fluoro substituent, leading to a lower calculated kp value, which aligns with experimental observations. These theoretical models are crucial for designing new monomers and predicting their polymerization behavior.

Controlled/Living Radical Polymerization (CRP) Techniques

The development of controlled/living radical polymerization (CRP) techniques has revolutionized polymer synthesis, allowing for the creation of polymers with well-defined architectures, molecular weights, and low dispersity. The application of these techniques to 2-fluoroacrylates has been a key area of research.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers. For 2-fluoroacrylates, RAFT has proven to be an effective technique for achieving controlled polymerization. The choice of the RAFT agent, particularly the R and Z groups, is critical for successful control over the polymerization of these highly electrophilic monomers.

Dithiobenzoates and trithiocarbonates are commonly employed as RAFT agents. The polymerization of methyl 2-fluoroacrylate (MFA) using a suitable chain transfer agent has been shown to proceed in a controlled manner, yielding polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.2). The process involves the reversible transfer of the RAFT agent between active and dormant polymer chains, allowing for uniform chain growth. The successful RAFT polymerization of 2-fluoroacrylates opens the door to the synthesis of well-defined block copolymers and other advanced polymer architectures incorporating fluorinated segments.

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that relies on a reversible redox process, typically catalyzed by a transition metal complex (e.g., copper). While ATRP has been successfully applied to a vast array of monomers, its application to 2-fluoroacrylates has been challenging.

The primary difficulty lies in the high electrophilicity of the 2-fluoroacrylate monomers. This can lead to side reactions with the catalyst complex, potentially deactivating the catalyst and leading to a loss of control over the polymerization. The propagating radicals of 2-fluoroacrylates are also highly reactive and may engage in undesirable termination reactions. Despite these challenges, some success has been reported for the ATRP of other fluorinated acrylates, suggesting that with careful selection of the catalyst, ligand, and reaction conditions, a degree of control may be achievable for monomers like Phenyl 2-fluoroacrylate. However, compared to RAFT, ATRP is generally considered less robust for this particular class of monomers.

Anionic Polymerization Methodologies for Fluoroacrylates

Anionic polymerization is a chain-growth polymerization initiated by anions. wikipedia.org This method is particularly well-suited for monomers with electron-withdrawing substituents, which can stabilize the propagating anionic center. wikipedia.org Fluoroacrylates, including this compound, are strong candidates for anionic polymerization due to the high electronegativity of the α-fluorine atom, which lowers the electron density of the vinyl group. rsc.org This characteristic is reflected in their high Alfrey-Price e-values, which indicate a greater susceptibility to nucleophilic attack by an anionic initiator. rsc.org

The reactivity of 2-fluoroacrylates in anionic polymerization is notably high. rsc.org However, the choice of initiator is critical for successful polymerization. While strong nucleophiles like butyllithium and ethylmagnesium bromide are common initiators for anionic polymerization, they have been reported to produce poly(methyl 2-fluoroacrylate) in very low yields. rsc.orgdu.edu.eg In contrast, ate complexes, such as LiZnC₄H₉(C₂H₅)₂ and LiAlC₄H₉(C₂H₅)₃, have demonstrated the ability to produce the polymer in more substantial yields. rsc.org

Living anionic polymerization, which proceeds without termination or chain transfer, offers precise control over molecular weight, architecture, and molecular weight distribution. wikipedia.orgethernet.edu.etresearchgate.net However, this technique demands stringent reaction conditions, as the propagating anionic species are highly sensitive to impurities like water and oxygen, requiring an inert atmosphere (nitrogen or argon) or vacuum conditions. rsc.orgnih.gov The control over the polymerization of (meth)acrylates remains a significant challenge in the field of anionic polymerization. researchgate.net For some acrylate systems, metal-free initiators, such as tetrabutylammonium salts of carbanions, have been explored, although issues with molecular weight control and initiator efficiency can arise. cmu.edu

Emulsion and Dispersion Polymerization Strategies

Emulsion polymerization is a heterogeneous, free-radical polymerization process that typically involves emulsifying a monomer (the oil phase) in a continuous aqueous phase using a surfactant. wikipedia.org This technique is widely used to produce stable polymer dispersions, often called latexes, and is particularly valuable for producing high molecular weight polymers at fast polymerization rates. wikipedia.orgnih.gov Fluoropolymer emulsions, including those made from fluoroacrylates, are of significant commercial interest for applications in coatings, adhesives, and textiles due to their unique surface properties. nih.govmdpi.com

The process generally involves a monomer, a dispersing medium (typically water), an initiator, and an emulsifier or stabilizer. nih.gov A variety of fluorinated acrylic monomers are used in these processes. nih.gov The choice of emulsifier is crucial for maintaining colloidal stability and can include non-ionic, anionic, cationic, or zwitterionic surfactants. google.com To address environmental concerns associated with traditional fluorinated surfactants, non-fluorinated surfactants are often preferred. google.com

Several strategies are employed in the emulsion polymerization of fluoroacrylates:

Conventional Emulsion Polymerization: This is the most straightforward method where all components are combined in the reactor. It is easy to operate but may present challenges in maintaining emulsion stability. nih.gov

Core-Shell Emulsion Polymerization: This multi-stage technique involves first polymerizing a "core" from one set of monomers, followed by the polymerization of a "shell" from a different set of monomers around the initial particles. nih.govresearchgate.net This allows for the creation of structured particles with tailored properties. For instance, a core of poly(butyl acrylate-co-methyl methacrylate) can be encapsulated by a shell containing a fluorinated acrylate copolymer. nih.govresearchgate.net This strategy can concentrate the fluoroacrylate segments at the particle surface, enhancing the surface properties of the final film. researchgate.net

Dispersion Polymerization: While similar to emulsion polymerization, dispersion polymerization typically starts as a homogeneous solution. As the polymer chains grow, they become insoluble in the reaction medium and precipitate, forming stabilized particles. Polymerization-induced self-assembly (PISA) is an advanced form of dispersion polymerization that allows for the synthesis of various nano-objects like spheres, worms, and vesicles by chain-extending a soluble polymer block with a second, insoluble block. rsc.org

These methods effectively solve the dispersion challenges of fluoropolymers, leading to stable emulsions with applications in various fields. nih.gov

Copolymerization Studies and Reactivity

Copolymerization is the process of polymerizing two or more different types of monomers. This technique is used to modify the properties of the resulting polymer, combining the characteristics of the individual monomers. The reactivity of each monomer in a copolymerization reaction is described by its reactivity ratios (r₁ and r₂), which indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (homopolymerization) or the other monomer (copolymerization).

The copolymerization of electron-poor monomers, such as this compound, with relatively electron-rich monomers like styrene often shows a tendency toward alternation. chemrxiv.org This behavior is driven by the formation of a charge-transfer complex between the monomers. researchgate.net Studies on the copolymerization of N-phenylmaleimide (an electron-poor monomer) with styrene have shown that the resulting copolymers have a nearly 1:1 alternating structure, regardless of the monomer feed ratio. researchgate.net Similarly, the copolymerization of styrene with substituted phenylcyanoacrylates also favors the formation of alternating copolymers. chemrxiv.org

Table 1: Reactivity Ratios for Copolymerization of Styrene (M₁) with Various Comonomers (M₂) Illustrating Alternating Tendency This table is generated based on data from analogous systems to illustrate the principles of copolymerization with aromatic acrylates.

| Comonomer (M₂) | r₁ (Styrene) | r₂ (Comonomer) | r₁ × r₂ | Copolymerization Tendency |

|---|---|---|---|---|

| N-Phenylmaleimide | ~0.04 | ~0.02 | ~0.0008 | Strongly Alternating |

| Pentadecylphenyl Methacrylate | 0.93 | 0.05 | 0.0465 | Random with Alternating Tendency nih.gov |

The product of the reactivity ratios (r₁ × r₂) provides a clue to the monomer distribution: a value close to zero suggests a highly alternating structure, while a value close to one indicates a random (ideal) copolymerization. rsc.org Given the electronic disparity, it is expected that copolymerization of this compound with styrene or phenyl acrylate would yield copolymers with a significant degree of alternation.

Copolymerization of fluoroacrylates with common methacrylates like methyl methacrylate (MMA) and butyl methacrylate (BMA) has been extensively studied to create materials that balance the properties of both components. researchgate.netrsc.org For example, fluorinated copolymer emulsions have been prepared using perfluoroalkyl methacrylate, MMA, and butyl acrylate (BA) to achieve desired film properties. researchgate.net

Reactivity ratio studies provide quantitative data on the incorporation of these monomers. In the reversible addition-fragmentation chain transfer (RAFT) copolymerization of n-butyl acrylate (nBuA) with various semifluorinated acrylates, the product of the reactivity ratios (r₁ × r₂) was found to be close to unity, suggesting a random distribution of the monomer units along the polymer chain. rsc.org In another study, the reactivity ratios for a fluorinated methacrylate (FMA) and methyl acrylate (MA) were determined to be 1.83 and 0.31, respectively. researchgate.net An r₁ > 1 indicates that the growing chain ending in FMA prefers to add another FMA monomer, while an r₂ < 1 shows that the chain ending in MA also prefers to add an FMA monomer. This leads to a copolymer that is richer in the fluorinated monomer than the feed composition. researchgate.net

Table 2: Reactivity Ratios for Copolymerization of Fluorinated Acrylates/Methacrylates (M₁) with Non-Fluorinated (Meth)acrylates (M₂)

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ × r₂ | Reference System |

|---|---|---|---|---|---|

| Fluorinated Methacrylate (FMA) | Methyl Acrylate (MA) | 1.83 | 0.31 | 0.57 | researchgate.net |

| n-Butyl Acrylate (nBuA) | 2,2,2-Trifluoroethyl Acrylate (TFEA) | 0.89 | 1.03 | 0.92 | rsc.org |

| N-(4-bromophenyl)-2-methacrylamide | n-Butyl Methacrylate (n-BMA) | 0.30 | 1.25 | 0.375 | researchgate.net |

These studies indicate that by selecting the appropriate comonomers and polymerization technique, the composition and sequence distribution of fluoroacrylate copolymers can be effectively controlled.

The structure of the comonomer has a profound impact on the copolymerization process and the properties of the final polymer. Key structural features include the nature of the α-substituent and the side-chain architecture.

The group at the α-position of the acrylate monomer significantly influences reactivity. For instance, the presence of a methyl group in methacrylates (like MMA) introduces steric hindrance compared to the hydrogen atom in acrylates (like phenyl acrylate). researchgate.net This steric bulk can affect the rate of polymerization and the reactivity ratios. researchgate.net In the copolymerization of EFMA (a bulky methacrylate) and butyl acrylate, the steric hindrance of the EFMA group suppressed its own homopolymerization, leading to a copolymer with a high degree of alternation. nsf.gov

The structure of the side chain also plays a critical role. Flexible alkyl side chains in comonomers can lead to copolymers with lower glass transition temperatures (Tg) and greater surface reorganization compared to rigid side-chain structures. researchgate.net The length and type of comonomer can also affect the efficiency of its incorporation into the polymer chain. d-nb.info For example, in the copolymerization of fluorinated methacrylates, the structure of the non-fluorinated comonomer affects the arrangement of the perfluoroalkyl chains at the polymer-air interface, which in turn influences the surface free energy of the resulting material. researchgate.netnih.gov The introduction of specific comonomers can also enhance polymer solubility, spinnability, and other physical properties, making them suitable for specific applications. researchgate.net

V. Macromolecular Architecture and Functionalization of Poly Phenyl 2 Fluoroacrylate

Synthesis of Block Copolymers

Block copolymers, which consist of two or more distinct polymer chains linked together, can be synthesized using poly(phenyl 2-fluoroacrylate) to create materials with unique self-assembly behaviors and properties. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are particularly well-suited for this purpose. resolvemass.canih.govnsf.gov These methods allow for the sequential addition of different monomers to a growing polymer chain, resulting in well-defined block copolymers with low polydispersity. cmu.edu

In a typical RAFT process for synthesizing a block copolymer containing a poly(this compound) segment, a macro-chain transfer agent (macro-CTA) of the first block is prepared. Subsequently, the this compound monomer is added and polymerized to form the second block. researchgate.net This approach offers excellent control over the molecular weight and architecture of the resulting block copolymer. cmu.edu Similarly, ATRP can be employed by first synthesizing a macroinitiator, which is then used to initiate the polymerization of this compound. resolvemass.ca The choice between RAFT and ATRP may depend on the specific monomers and desired polymer characteristics, as each method has its own advantages regarding monomer compatibility and reaction conditions. resolvemass.canih.gov

| Technique | Key Features | Advantages for Poly(this compound) | Considerations |

|---|---|---|---|

| RAFT Polymerization | Uses a chain transfer agent (CTA) to control polymerization. | Broad monomer compatibility, metal-free, good control over complex architectures. resolvemass.ca | Requires synthesis of an appropriate CTA. |

| ATRP | Uses a transition metal catalyst to mediate polymerization. | Well-established for various monomers, enables synthesis of block copolymers. resolvemass.ca | Potential for metal contamination in the final product. resolvemass.ca |

Graft Copolymerization and Surface Modification

Graft copolymerization is a versatile method to modify the properties of polymers by attaching side chains (grafts) of a different composition to a main polymer backbone. emu.edu.tr For poly(this compound), this can be achieved through "grafting from," "grafting to," or "grafting through" techniques. In the "grafting from" approach, initiation sites are created along the poly(this compound) backbone, from which the new polymer chains are grown. Conversely, the "grafting to" method involves attaching pre-synthesized polymer chains to the backbone. osti.gov

Surface modification of materials with poly(this compound) can impart desirable properties such as hydrophobicity and chemical resistance. researchgate.netmdpi.comyoutube.com Polymer brushes of poly(this compound) can be grown from a surface using surface-initiated polymerization techniques. osti.govresearchgate.net This involves immobilizing an initiator on the substrate, followed by polymerization of the this compound monomer. The resulting dense layer of polymer chains can significantly alter the surface energy and wettability of the material. mdpi.comresearchgate.net Various methods, including plasma treatment, wet-chemical methods, and UV irradiation, can be used to introduce initiator sites on a wide range of substrates for subsequent grafting. researchgate.netresearchgate.net

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful tool for introducing diverse functionalities into a polymer that may not be achievable through direct polymerization of functional monomers. rsc.orgrsc.org Poly(this compound) is an excellent candidate for such modifications due to the reactive nature of the fluorinated phenyl ring. tandfonline.com This allows for the creation of a library of functional polymers from a single precursor polymer. researchgate.net

Nucleophilic Aromatic Substitution Reactions on Fluorinated Phenyl Moieties

The electron-withdrawing nature of the fluorine atom and the acrylate (B77674) group activates the phenyl ring of poly(this compound) towards nucleophilic aromatic substitution (SNAr). nih.govnih.gov This reaction provides a highly efficient pathway for functionalization. The fluorine atom, typically at the para position to the ester group, can be readily displaced by a variety of nucleophiles.

Common nucleophiles used in these reactions include:

Thiols: Reactions with thiols proceed rapidly under mild basic conditions, often at room temperature, to form thioether linkages. d-nb.infosurrey.ac.ukrsc.org

Amines: Primary and secondary amines can also displace the para-fluorine atom to yield secondary or tertiary aromatic amines, respectively. These reactions may require slightly elevated temperatures. nih.govsurrey.ac.uk

Alcohols/Phenols: Alkoxides and phenoxides can react to form ether linkages.

This SNAr strategy is highly selective for the para-fluorine, allowing for precise chemical modification of the polymer side chains. nih.govsurrey.ac.uk The high efficiency and selectivity of these reactions make it possible to quantitatively introduce functional groups along the polymer backbone. d-nb.info

| Nucleophile | Functional Group Introduced | Typical Reaction Conditions |

|---|---|---|

| Thiol (R-SH) | Thioether (-S-R) | Base (e.g., DBU), Room Temperature |

| Primary Amine (R-NH₂) | Secondary Aromatic Amine (-NH-R) | Elevated Temperature (e.g., 50-60 °C) |

| Secondary Amine (R₂NH) | Tertiary Aromatic Amine (-NR₂) | Elevated Temperature (e.g., 50-60 °C) |

Polymer Topology and Branching Control

The degree of branching in poly(this compound) can be controlled by the choice of polymerization method. While free-radical polymerization can lead to uncontrolled branching, controlled radical polymerization techniques like ATRP offer a way to minimize unwanted side reactions and produce more linear, well-defined polymers. radtech.orgacs.org Conversely, by intentionally using specific branching agents or "inibramers" (initiator-brancher-monomer), hyperbranched or comb-like structures can be purposefully created. nih.govnih.govacs.org The ability to control branching is crucial as it affects the polymer's viscosity, solubility, and mechanical properties.

Vi. Advanced Spectroscopic and Computational Analysis of Phenyl 2 Fluoroacrylate and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of fluorinated polymers. Both ¹⁹F and multidimensional NMR experiments are critical in providing a detailed picture of the polymer's architecture.

¹⁹F NMR is particularly powerful for analyzing fluoroacrylates due to the high sensitivity of the ¹⁹F nucleus and its wide chemical shift range, which allows for detailed structural and quantitative analysis. In the context of polymers analogous to poly(phenyl 2-fluoroacrylate), such as other fluorine-substituted phenyl methacrylates, ¹⁹F NMR is instrumental in determining the stereochemistry of the polymer chain. For instance, studies on the anionic polymerization of various fluorophenyl methacrylates have shown that ¹⁹F NMR data can indicate a syndiotactically rich structure. researchgate.net

The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. For polymers of α-fluoroacrylates, this sensitivity allows for the resolution of different stereosequences. For example, in poly(methyl α-fluoroacrylate), pentad stereosequence distributions are measurable from high-frequency ¹⁹F NMR spectra, providing a much more detailed microstructural picture than what is typically available from ¹H or ¹³C NMR. researchgate.net The α-fluorine atom in such polymers typically exhibits a complex multiplet in a characteristic region of the spectrum. researchgate.net

Table 1: Representative ¹⁹F NMR Data for Analogous Fluoroacrylate Polymers

| Polymer Structure Element | Typical Chemical Shift Range (ppm) | Information Gained |

|---|---|---|

| α-F in poly(α-fluoroacrylate) | -162 to -178 | Stereosequence (dyads, triads, pentads) |

Note: Data is based on analogous fluoroacrylate polymers like poly(2,2,2-trifluoroethyl α-fluoroacrylate). researchgate.net

For acrylate (B77674) copolymers, 2D NMR is indispensable for determining absolute configurational assignments and sequence distribution. iupac.org For example, HMBC experiments can reveal long-range ¹H-¹³C connectivity, which is crucial for assigning carbonyl carbon resonances to different configurational sequences. iupac.org In studies of related phenylcyanoacrylates, ¹H and ¹³C NMR are standard methods for characterizing the monomer structure. chemrxiv.org Similarly, for poly(this compound), these techniques would be used to confirm the covalent structure and analyze tacticity.

Common 2D NMR Techniques and Their Applications to Acrylate Polymers:

| Technique | Abbreviation | Purpose |

|---|---|---|

| Correlated Spectroscopy | COSY | Correlates J-coupled proton nuclei to show through-bond proton-proton proximity. iupac.org |

| Total Correlation Spectroscopy | TOCSY | Differentiates between meso and racemic protons within a spin system. iupac.org |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons directly to their attached carbons. nih.gov |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying functional groups and monitoring polymerization. These techniques are complementary, as some vibrational modes may be more active in either IR or Raman. thermofisher.comsurfacesciencewestern.com

For a this compound monomer, the FT-IR spectrum would be expected to show characteristic absorption bands for the ester carbonyl (C=O) group, the carbon-carbon double bond (C=C) of the acrylate, and vibrations associated with the fluorinated carbon and the phenyl ring. For analogous phenylcyanoacrylates, strong peaks are observed for the C=O stretch (around 1720-1732 cm⁻¹), the C=C stretch (around 1610-1623 cm⁻¹), and the C-O stretch (around 1227-1246 cm⁻¹). chemrxiv.org For polyacrylates in general, the ester group gives rise to three characteristic strong peaks corresponding to the C=O stretch, the C-C-O stretch, and the O-C-C stretch. spectroscopyonline.com

During polymerization, the disappearance of the C=C stretching vibration can be monitored to determine the conversion of the monomer. kpi.ua

Table 2: Expected Key Vibrational Bands for this compound

| Functional Group | Typical Wavenumber (cm⁻¹) (FT-IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|

| C=O Stretch (Ester) | ~1730 | ~1730 |

| C=C Stretch (Acrylate) | ~1637 | ~1637 |

| C-O Stretch (Ester) | ~1250-1150 | Variable |

| C-F Stretch | ~1100-1000 | Variable |

| Aromatic C-H Stretch | >3000 | >3000 |

Note: Wavenumbers are estimates based on data for analogous acrylate and phenyl-containing compounds. chemrxiv.orgspectroscopyonline.comkpi.ua

X-ray Scattering Techniques for Polymer Organization and Morphology

X-ray scattering techniques, particularly Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS), are essential for probing the morphology and organization of polymers at the nanoscale. uniroma1.it These methods can provide information on crystallinity, lamellar structures, and the orientation of polymer chains. spectroscopyonline.com

For a semi-crystalline polymer, WAXS provides information about the crystalline lattice structure, while SAXS reveals larger-scale ordering, such as the spacing between crystalline lamellae. spectroscopyonline.com In the case of poly(this compound), which may be amorphous or semi-crystalline depending on its stereochemistry and processing conditions, X-ray scattering would be used to:

Determine Crystallinity: The presence of sharp peaks in a WAXS pattern would indicate crystalline domains, while a broad amorphous halo would suggest a lack of long-range order.

Analyze Lamellar Structures: For semi-crystalline samples, SAXS patterns can be analyzed to determine the long period, which corresponds to the average distance between crystalline lamellae. spectroscopyonline.com

Investigate Molecular Orientation: In stretched or drawn polymer films or fibers, 2D scattering patterns reveal the preferential alignment of polymer chains and crystalline structures. spectroscopyonline.com The analysis of anisotropic SAXS patterns can elucidate how lamellar stacks deform under strain. spectroscopyonline.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Polymer Organization

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure changes in a polymer's heat capacity as a function of temperature. hu-berlin.de It is the most common method for determining key thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). tainstruments.comyoutube.com

For poly(this compound), a DSC thermogram would reveal important information about its physical state and processing characteristics:

Glass Transition Temperature (Tg): A step-change in the heat flow curve indicates the Tg, where the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de This is a critical parameter for determining the upper use temperature of the amorphous polymer. For amorphous thermoplastics like polystyrene and PMMA, the Tg is a prominent feature in their DSC curves. thermalsupport.com

Crystallization and Melting: If the polymer is semi-crystalline, an exothermic peak upon cooling from the melt would indicate crystallization (Tc). Upon subsequent heating, an endothermic peak would correspond to the melting of these crystals (Tm). youtube.com The area under the melting peak can be used to estimate the percent crystallinity.

The thermal history of a polymer sample can significantly affect its DSC curve. tainstruments.comthermalsupport.com Therefore, a common procedure involves a heat-cool-heat cycle to erase prior thermal history and obtain more reproducible data on the second heating scan. youtube.com

Table 3: Key Thermal Transitions Measured by DSC

| Thermal Transition | Abbreviation | Type of Event | Information Provided |

|---|---|---|---|

| Glass Transition | Tg | Second-order transition (step change in heat flow) | Onset of large-scale polymer chain mobility; defines the boundary between glassy and rubbery states. hu-berlin.de |

| Crystallization | Tc | Exothermic peak (upon cooling) | Temperature at which ordered crystalline structures form from the melt. youtube.com |

Computational Chemistry and Theoretical Modeling

Computational chemistry and theoretical modeling provide a molecular-level understanding that complements experimental data. These methods can be used to predict monomer reactivity, simulate polymerization processes, and calculate the properties of the resulting polymers. cam.ac.uk

For this compound, computational approaches could include:

Quantum Chemistry Calculations (e.g., DFT): Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and vibrational frequencies of the monomer. These calculated frequencies can aid in the assignment of experimental FT-IR and Raman spectra. nih.gov DFT is also used to model the properties and reactivity of polymerization catalysts. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamics of polymer chains, providing insights into conformational preferences, chain packing, and the glass transition phenomenon. Reactive MD simulations can even model the polymerization process itself, tracking network evolution. cam.ac.uk

Predictive Modeling: Computational models can predict various polymer properties, such as the glass transition temperature and mechanical properties, which can help guide the design of new materials. cam.ac.uk These simulations are increasingly important for understanding the structure-property relationships in polymer composites. mdpi.com

These theoretical tools allow for the investigation of chemical systems at a level of detail that is often inaccessible through experimentation alone, providing a powerful synergy with the spectroscopic and thermal analysis techniques described above.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies. ajchem-a.commdpi.com For molecules like this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), can predict key structural and electronic parameters with high accuracy. ajchem-a.comeurjchem.comresearchgate.net

The optimized molecular structure provides data on bond lengths, bond angles, and dihedral angles, defining the most stable three-dimensional arrangement of the atoms. Electronic structure analysis typically involves examining the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. eurjchem.comresearchgate.net A large HOMO-LUMO gap generally implies high kinetic stability and low chemical reactivity. researchgate.net

Another valuable output from DFT is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within the molecule. The MEP helps identify electron-rich regions (susceptible to electrophilic attack) and electron-deficient regions (susceptible to nucleophilic attack), offering insights into intermolecular interactions and reaction sites. ajchem-a.comresearchgate.net

Table 1: Illustrative DFT-Calculated Parameters for a Phenyl Acrylate-type Structure Note: Data presented here are representative values for analogous molecular structures, as specific experimental or computational results for this compound are not widely published. Calculations are typically performed using a method like B3LYP/6-311G(d,p).

| Parameter | Description | Typical Calculated Value |

| Geometric | ||

| C=C Bond Length (acrylate) | The length of the carbon-carbon double bond in the acrylate group. | ~1.34 Å |

| C=O Bond Length | The length of the carbon-oxygen double bond in the ester group. | ~1.21 Å |

| C-O Bond Length | The length of the carbon-oxygen single bond in the ester group. | ~1.36 Å |

| C-F Bond Length | The length of the carbon-fluorine bond on the acrylate group. | ~1.35 Å |

| C-C-O Bond Angle (ester) | The angle formed by the carbonyl carbon, ester oxygen, and phenyl carbon. | ~116° |

| Electronic | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 eV |

| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO, indicating chemical stability. | ~ 5.5 eV |

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping their potential energy surfaces. scienceopen.com These methods can identify transition states, reaction intermediates, and determine the activation energies and reaction enthalpies associated with different pathways. wpmucdn.commdpi.com For the polymerization of acrylate monomers, these calculations provide a fundamental understanding of the initiation, propagation, and termination steps. upenn.eduacs.org

By modeling the interaction between radicals and the this compound monomer, quantum chemistry can predict the energetics of radical addition. This includes calculating the energy barriers for the radical attacking the double bond, which is the rate-determining step in propagation. researchgate.netugent.beacs.org The influence of the phenyl and fluoro- substituents on the stability of the monomer and the resulting radical intermediates can be systematically studied. These calculations help explain the regioselectivity and stereoselectivity (tacticity) of the polymerization process. researchgate.net

Functionals such as MPWB1K have been found to yield good agreement with experimental results for the propagation kinetics of substituted acrylates. researchgate.netugent.beacs.orgconsensus.app Such studies can explore the effects of chain length by modeling the addition of monomeric, dimeric, and trimeric radicals to the monomer, providing a more accurate picture of the polymerization kinetics. ugent.beconsensus.app

Table 2: Representative Reaction Energetics for Free-Radical Polymerization of a Substituted Acrylate Note: The following table provides exemplary activation energy (Ea) and reaction enthalpy (ΔHr) values for the propagation step of a related monomer, ethyl α-fluoroacrylate (EFA), to illustrate the type of data obtained from quantum chemical calculations.

| Reaction Step | Radical Model | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔHr) (kcal/mol) |

| Propagation | Monomer Radical + Monomer | 5.8 | -19.5 |

| Propagation | Dimer Radical + Monomer | 6.1 | -19.2 |

| Propagation | Trimer Radical + Monomer | 6.0 | -19.3 |

Simulation of Polymerization Processes and Polymer Conformations

While quantum chemical calculations are excellent for detailing individual reaction steps, they are computationally too expensive for modeling the growth of long polymer chains. For this, multiscale simulation techniques like Molecular Dynamics (MD) and Monte Carlo (MC) methods are employed. researchgate.netfrontiersin.orgresearchgate.net These simulations can model the collective behavior of thousands of molecules over time, providing insights into the polymerization process and the final polymer structure.

MD simulations track the movement of atoms and molecules over time by solving Newton's equations of motion, allowing researchers to observe the dynamics of chain growth, diffusion of monomers, and the evolution of the polymer's conformation. researchgate.net MC simulations use probabilistic methods to explore different polymer configurations and are particularly useful for studying the equilibrium properties of polymer systems, such as chain conformations and self-assembly. frontiersin.org

These simulation methods can predict various macroscopic and microscopic properties of poly(this compound), including:

Chain Conformation: The three-dimensional arrangement of the polymer chain, which is influenced by bond rotations, steric hindrances from the bulky phenyl groups, and intermolecular forces.

Physical Properties: By analyzing the simulated polymer structures, properties like the glass transition temperature (Tg), density, and mechanical moduli can be estimated.

The force fields used in these simulations, which define the potential energy of the system, are often parameterized using data derived from high-level quantum chemical calculations to ensure their accuracy.

Table 3: Computational Methods for Simulating Polymer Properties

| Simulation Method | Key Principles | Predicted Properties for Poly(this compound) |

| Molecular Dynamics (MD) | Solves Newton's equations of motion for a system of atoms and molecules. | Chain growth dynamics, diffusion coefficients, glass transition temperature, mechanical properties, conformational relaxation times. |

| Monte Carlo (MC) | Uses random sampling to generate polymer configurations and calculate thermodynamic properties. | Equilibrium chain conformations, tacticity, phase behavior, free volume, thermodynamic properties (e.g., entropy, enthalpy). |

| Coarse-Graining (CG) | Groups of atoms are represented as single "beads" to simulate larger systems over longer timescales. | Large-scale morphology, self-assembly of block copolymers, dynamics of long polymer chains, phase separation. |

Vii. Applications in Advanced Materials Science and Engineering

High-Performance Polymer Materials

The incorporation of Phenyl 2-fluoroacrylate into polymer chains imparts a combination of desirable properties, including enhanced thermal stability, chemical resistance, and specific optical characteristics, largely attributable to the fluorine and phenyl moieties.

Fluorinated acrylic polymers are a class of materials known for their exceptional properties, which can be precisely controlled by the selection of specific monomers. paint.orgyoutube.com The introduction of fluorine atoms into the polymer structure leads to high thermal, chemical, and weather resistance, low flammability, and low surface energy. core.ac.ukacs.org The strong carbon-fluorine bond enhances the durability and resistance of these polymers to environmental degradation and chemical attack. youtube.com

The synthesis of these polymers is often achieved through free-radical polymerization of fluorinated acrylate (B77674) or methacrylate (B99206) monomers. youtube.com By copolymerizing monomers like this compound with other non-fluorinated acrylic monomers, the properties of the resulting material can be customized for specific applications. youtube.com For instance, the phenyl group from this compound can be expected to increase the glass transition temperature (Tg) and refractive index of the polymer, while the fluorine atom contributes to lower surface energy and increased stability.

Researchers have explored various strategies to create fluorinated polymers with specific functionalities. These include the synthesis of random copolymers, block copolymers, and graft/star copolymers through methods like conventional free-radical polymerization and controlled/"living" radical polymerization techniques. core.ac.ukresearchgate.net This allows for precise control over the macromolecular structure to achieve desired material properties relevant for advanced coating applications. researchgate.net

Table 1: Properties Conferred by Fluorine in Acrylic Polymers

| Property | Effect of Fluorination |

|---|---|

| Thermal Stability | Increased due to the high C-F bond energy. core.ac.ukresearchgate.net |

| Chemical Resistance | High resistance to solvents, acids, and bases. youtube.com |

| Surface Energy | Significantly lowered, leading to hydrophobicity and oleophobicity. youtube.comcore.ac.uk |

| Refractive Index | Generally lowered. core.ac.uk |

The ability of polymers to self-assemble into ordered nanostructures is critical for the development of advanced materials with unique optical and mechanical properties. Phenyl acrylate has been identified as a versatile monomer for creating diblock copolymer nano-objects through a process known as polymerization-induced self-assembly (PISA). rsc.org The PISA technique allows for the rational synthesis of various morphologies, such as spheres, worms, or vesicles, by adjusting the degree of polymerization of the solvophobic block. rsc.org